4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole

NMR spectroscopy structural assignment click chemistry

Researchers requiring regioisomerically pure 4-bromo-1,2,3-triazole building blocks cannot rely on generic isomers-1,4- vs 1,5-disubstitution fundamentally alters cross-coupling reactivity and biological recognition. This compound delivers the exact 1,4-regioisomer (¹³C NMR δ ~120 ppm, C-5 confirmation). • Orthogonal handles: 4-Br enables Suzuki-Miyaura coupling; N1-2-methoxyethyl directs N2-selective alkylation for 2,4,5-trisubstituted library synthesis. • Microwave-compatible aqueous Suzuki protocols for rapid green-chemistry diversification. • NMR reference standard for regioisomer QC verification in click-chemistry workflows.

Molecular Formula C5H8BrN3O
Molecular Weight 206.04 g/mol
Cat. No. B13636172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole
Molecular FormulaC5H8BrN3O
Molecular Weight206.04 g/mol
Structural Identifiers
SMILESCOCCN1C=C(N=N1)Br
InChIInChI=1S/C5H8BrN3O/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3H2,1H3
InChIKeyYVKKOMNAIRWMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole: Synthetic Scaffold Overview


4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole (CAS: 2169117-28-4; C5H8BrN3O; MW: 206.04) belongs to the 1,4-disubstituted 1,2,3-triazole class, a heterocyclic scaffold synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The compound features a bromine atom at the 4-position of the triazole ring and a 2-methoxyethyl group at the N1-position, providing a reactive handle for subsequent cross-coupling reactions while maintaining the triazole core as a pharmacophore or metal-coordinating moiety . Its predicted physicochemical properties—including boiling point 275.4±46.0 °C, density 1.67±0.1 g/cm³, pKa -1.62±0.10, and LogP 0.687—characterize it as a moderately lipophilic building block suitable for further synthetic elaboration .

1,4-Disubstituted 1,2,3-triazole scaffold from CuAAC click chemistry with consistent regiochemistry
4-Bromo substituent provides a reactive handle for regioselective N-2 alkylation and Suzuki-Miyaura cross-coupling
N1 2-Methoxyethyl group offers orthogonal solubility and moderate lipophilicity for organic reaction media

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole: Unmatched Specificity


Procurement of a specific bromotriazole scaffold cannot rely on generic substitution across the triazole class due to three critical variables: (1) regiochemistry—the 1,4-disubstituted versus 1,5-disubstituted or 2,4-disubstituted isomer profoundly alters both synthetic reactivity and biological recognition [1]; (2) bromine position—4-bromo derivatives undergo regioselective N-2 alkylation and Suzuki coupling with distinct outcomes compared to 5-bromo or 4,5-dibromo analogs [2]; and (3) N1-substituent identity—the 2-methoxyethyl group provides specific solubility and steric parameters (TPSA 39.94, LogP 0.687) that directly influence downstream applications, unlike methyl, benzyl, or unsubstituted variants . These differences are not incremental but determinant: a 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole (CAS: 2059941-96-5) will yield a different substitution pattern in cross-coupling reactions and exhibit divergent biological activity profiles compared to the 1-substituted target compound. The quantitative evidence below substantiates why this specific compound warrants prioritization over its closest analogs.

Regiochemistry
1,5-disubstituted or 2H-triazole isomers alter metal-coordination, dipole moment, and biological recognition
Bromine position
5-bromo or 4,5-dibromo analogs direct substitution differently, limiting synthetic versatility
N1 substituent
Methyl, benzyl, or unsubstituted variants change solubility, steric parameters, and downstream reactivity

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole: Quantitative Differentiation Evidence


13C NMR Regiochemical Differentiation

The 1,4-disubstituted triazole scaffold can be unambiguously distinguished from its 1,5-disubstituted isomer via one-dimensional 13C NMR with gated decoupling. For 1,4-disubstituted-1H-1,2,3-triazoles, the C-5 carbon signal appears at δ ~120 ppm; for the 1,5-disubstituted isomer, the C-4 signal appears at δ ~133 ppm [1]. This 13 ppm upfield shift is diagnostic and eliminates ambiguity in structural confirmation following CuAAC synthesis. The target compound 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole adopts the 1,4-disubstituted configuration, which is the thermodynamically favored product of Cu(I)-catalyzed cycloaddition, ensuring consistent regiochemical identity.

13C NMR regiochemical shift
Class-level
1,4-isomer C-5 δ ~120 ppm vs 1,5-isomer C-4 δ ~133 ppm (Δδ 13 ppm upfield)
Enables unambiguous 1,4-regioisomer confirmation after CuAAC synthesis
One-dimensional 13C NMR with gated decoupling; computed shift support
NMR spectroscopy structural assignment click chemistry

Bromo-Directed Regioselective N-2 Alkylation

4-Bromo-NH-1,2,3-triazoles react with alkyl halides in the presence of K2CO3 in DMF to produce 2-substituted 4-bromo-1,2,3-triazoles with high regioselectivity [1]. This bromo-directed N-2 alkylation is uniquely enabled by the 4-bromo substituent, which suppresses undesired N-1 and N-3 alkylation pathways. The reaction proceeds with yields ranging from 60% to 95% depending on the alkyl halide employed [1]. Subsequent Suzuki cross-coupling at the 4-position yields 2,4,5-trisubstituted triazoles, while hydrogenation of the bromine atom furnishes 2,4-disubstituted triazoles. In contrast, 4,5-dibromo-1H-1,2,3-triazole (CAS: 15294-81-2) undergoes substitution preferentially at the 5-position via bromine-lithium exchange, producing a different substitution pattern .

Bromo-directed N-2 alkylation
Class-level
Regioselectivity >90% for N-2 position; yields 60–95% with alkyl halides
4-Br directs N-2 alkylation, enabling sequential diversification
K2CO3, DMF, -10°C to rt; suppresses N-1/N-3 alkylation
regioselective alkylation poly-substituted triazoles cross-coupling

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

4-Bromo-1,2,3-triazole derivatives undergo efficient Suzuki-Miyaura cross-coupling with aryl boronic acids under microwave irradiation in aqueous medium with tetrabutylammonium bromide (TBAB) as phase-transfer catalyst [1]. The reaction yields various 4-aryl-1,2,3-triazole derivatives in high yields with reduced reaction times compared to conventional heating. This methodology has been validated on substituted 1H-1,2,3-triazole aryl bromides, demonstrating the general utility of the 4-bromo substitution pattern for carbon-carbon bond formation [1]. The presence of the 2-methoxyethyl group at N1 does not interfere with cross-coupling at C4, maintaining orthogonal reactivity.

Microwave Suzuki coupling
Class-level
High yields under microwave irradiation in aqueous medium
4-Br compatible with green chemistry for rapid library synthesis
TBAB, Pd catalyst, aryl boronic acids; reduced reaction times
Suzuki-Miyaura coupling microwave synthesis green chemistry

Structural Differentiation from 2H-Triazole Isomer

The target compound 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole (CAS: 2169117-28-4) is the N1-substituted 1H-triazole isomer, with calculated topological polar surface area (TPSA) of 39.94 Ų and LogP of 0.687 . Its positional isomer, 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole (CAS: 2059941-96-5), shares the identical molecular formula (C5H8BrN3O, MW: 206.04) but differs fundamentally in nitrogen substitution pattern, which alters metal-coordination geometry, dipole moment, and hydrogen-bonding capacity . The 2H-triazole isomer features a distinct SMILES string (COCCN1N=CC(=N1)Br) and InChIKey (KGIAKRDRCQTBOE-UHFFFAOYSA-N) compared to the 1H-isomer (COCCn1cc(Br)nn1) . These differences are non-trivial: the 1H-triazole scaffold is the product of Cu(I)-catalyzed click chemistry and serves as a bioisostere for amide bonds, whereas the 2H-triazole lacks this established pharmacophoric role.

1H- vs 2H-triazole isomer
Data to verify
1H-isomer: TPSA 39.94 Ų, LogP 0.687 vs 2H-isomer: distinct nitrogen pattern, different SMILES/InChIKey
1H-triazole is the established CuAAC product and amide bioisostere
Incorrect isomer procurement risks divergent reactivity
physicochemical properties isomer comparison molecular descriptors

Solubility and Stability Profile vs. 4,5-Dibromo Analog

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole is soluble in polar organic solvents including ethanol and dimethyl sulfoxide . In contrast, 4,5-dibromo-1H-1,2,3-triazole (CAS: 15294-81-2) exhibits a melting point of approximately 194°C and solubility primarily in methanol, with limited solubility in other common organic solvents . The higher melting point and restricted solubility profile of the dibromo analog can complicate solution-phase reaction handling at room temperature. Additionally, the target compound is stable under long-term storage in cool, dry conditions without special handling requirements beyond standard laboratory practices .

Solubility & stability vs dibromo
Data to verify
Soluble in ethanol, DMSO; liquid/oil form, stable at ambient storage
Broader solvent compatibility supports solution-phase reactions at room temperature
4,5-dibromo analog mp ~194°C, methanol-soluble only
solubility storage stability building block

Amide Bioisostere for NaV1.6 Channel Inhibition

The 1,4-disubstituted 1,2,3-triazole scaffold has been validated as an effective replacement for the imidazole core in voltage-gated sodium channel inhibitors . A series of 1,4-disubstituted triazole derivatives blocked rat NaV1.6 sodium channel currents at 10 μM by over 20%, with IC50 values in the low micromolar range . Structure-activity relationship studies revealed that a long chain at C4 enhances channel block, while the N1 substituent tolerates variation provided a phenyl ring is not directly attached . The target compound's 4-bromo substituent provides a synthetic entry point for introducing the C4 long-chain moiety required for enhanced activity, positioning it as an enabling intermediate for this therapeutic target class.

NaV1.6 channel block
Data to verify
1,4-disubstituted triazoles block NaV1.6 >20% at 10 µM; low µM IC50
Supports NaV1.6 ion channel research and SAR exploration
4-Br enables modular C4 long-chain introduction for enhanced block
bioisostere sodium channel inhibition medicinal chemistry

Validated Application Scenarios for 4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole


2,4,5-Trisubstituted Triazole Library Synthesis

Based on the regioselective N-2 alkylation methodology [1], the target compound serves as an entry point for constructing 2,4,5-trisubstituted triazole libraries. The 4-bromo group directs alkylation exclusively to the N-2 position, followed by Suzuki-Miyaura cross-coupling at the C4 bromine site to introduce aryl diversity. This orthogonal functionalization strategy is not accessible with 4,5-dibromo analogs, which undergo preferential 5-position substitution . Applications include medicinal chemistry library synthesis and SAR exploration of triazole-containing lead compounds.

Microwave-Assisted Aqueous Derivatization

The compound is compatible with microwave-assisted Suzuki-Miyaura cross-coupling under aqueous conditions [1], enabling rapid, environmentally benign diversification. This protocol reduces reaction times from hours to minutes while maintaining high yields, making the 4-bromo substitution pattern particularly valuable for high-throughput synthesis and process chemistry optimization where green metrics are prioritized. The 2-methoxyethyl N1-substituent remains inert under these conditions, preserving the triazole core for subsequent modifications.

Structural Verification Standard for CuAAC Triazoles

The diagnostic 13C NMR shift of δ ~120 ppm for the C-5 carbon serves as a reliable marker for confirming the 1,4-disubstituted regioisomer following click chemistry synthesis [1]. This compound can function as an authentic reference standard for NMR-based structural verification in quality control workflows, ensuring that the desired 1,4-regioisomer—rather than the 1,5-isomer—has been produced. This application is critical for laboratories synthesizing triazole-containing compounds for biological screening where regioisomeric identity affects activity.

NaV1.6 Channel Modulator Precursor Synthesis

Given the established activity of 1,4-disubstituted triazoles as NaV1.6 sodium channel inhibitors [1], the 4-bromo substituent provides a modular handle for introducing the C4 long-chain moieties shown to enhance channel block. The N1 2-methoxyethyl group offers a starting point for further N1 diversification through deprotection and re-functionalization strategies. This positions the compound as an enabling intermediate for neuroscience-focused medicinal chemistry programs targeting voltage-gated sodium channelopathies.

Application
Selection Property
Validation Focus
2,4,5-Trisubstituted triazole library synthesis
Orthogonal N-2 alkylation / C4 Suzuki coupling handle
Regioselectivity and yield consistency across aryl boronic acids
Microwave-assisted aqueous derivatization
Aqueous Suzuki-Miyaura compatibility under microwave
Reaction time reduction and green metrics evaluation
CuAAC regioisomer structural verification
Diagnostic 13C NMR shift for 1,4-isomer confirmation
NMR chemical shift reproducibility and isomer distinction
NaV1.6 channel modulator precursor synthesis
1,4-Disubstituted triazole as amide bioisostere scaffold
Channel block potency and C4 SAR exploration in ion channel research

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